4,4-Dimethylpentanoic acid 4,4-Dimethylpentanoic acid 4,4-dimethyl valeric acid is a methyl-branched fatty acid.
Brand Name: Vulcanchem
CAS No.: 95823-36-2
VCID: VC13359149
InChI: InChI=1S/C7H14O2/c1-7(2,3)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9)
SMILES: CC(C)(C)CCC(=O)O
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol

4,4-Dimethylpentanoic acid

CAS No.: 95823-36-2

Cat. No.: VC13359149

Molecular Formula: C7H14O2

Molecular Weight: 130.18 g/mol

* For research use only. Not for human or veterinary use.

4,4-Dimethylpentanoic acid - 95823-36-2

Specification

CAS No. 95823-36-2
Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
IUPAC Name 4,4-dimethylpentanoic acid
Standard InChI InChI=1S/C7H14O2/c1-7(2,3)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9)
Standard InChI Key HMMSZUQCCUWXRA-UHFFFAOYSA-N
SMILES CC(C)(C)CCC(=O)O
Canonical SMILES CC(C)(C)CCC(=O)O

Introduction

Chemical Structure and Nomenclature

4,4-Dimethylpentanoic acid (CAS 1118-47-4) is a branched-chain carboxylic acid with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol. Its IUPAC name derives from the pentanoic acid backbone substituted with two methyl groups at the fourth carbon position. The structure can be represented as:

CH3C(CH3)2CH2COOH\text{CH}_3\text{C}(\text{CH}_3)_2\text{CH}_2\text{COOH}

This configuration imparts steric hindrance, influencing its reactivity and solubility. The compound is classified under the ChEBI database as a methyl-branched fatty acid, highlighting its biological relevance .

Physical and Chemical Properties

Physical Properties

4,4-Dimethylpentanoic acid is a clear, colorless liquid at room temperature. Key physical parameters include:

PropertyValueSource
Melting Point81.5–82°C
Boiling Point210.1°C (estimate)
Density0.9221 (rough estimate)
Refractive Index1.4078 (estimate)
pKa4.79 (18°C)

The relatively high melting point compared to linear carboxylic acids of similar molecular weight (e.g., pentanoic acid, mp: -34°C) underscores the impact of branching on crystal lattice stability .

Chemical Reactivity

Synthesis and Production

Catalytic Hydrolysis

A primary synthesis route involves the hydrolysis of para-totuidine (4-methylaniline) under acidic conditions. Using perfluorinated sulfonic resin or zirconium inorganic solid acid catalysts, para-totuidine reacts with water at elevated temperatures (280–300°C) and pressures (20–30 kg/cm²) to yield paracresol (4-methylphenol), which subsequently reacts with additional para-totuidine to form 4,4-dimethylpentanoic acid .

CH3C6H4NH2+H2OH+CH3C6H4OH+NH4+\text{CH}_3\text{C}_6\text{H}_4\text{NH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{CH}_3\text{C}_6\text{H}_4\text{OH} + \text{NH}_4^+
CH3C6H4OH+CH3C6H4NH2CH3C6H4NHC6H4CH3+H2O\text{CH}_3\text{C}_6\text{H}_4\text{OH} + \text{CH}_3\text{C}_6\text{H}_4\text{NH}_2 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{NHC}_6\text{H}_4\text{CH}_3 + \text{H}_2\text{O}

This method achieves yields of 8.7–9.8% with purities exceeding 99.6%, as reported in patent CN105820056A .

Alternative Routes

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing chiral molecules such as (2R)-2-hydroxy-4,4-dimethylpentanoic acid (CAS 114990-91-9), a key intermediate in prostaglandin analogs . Its γ-lactone derivative, 3-(hydroxymethyl)-4,4-dimethylpentanoic acid γ-lactone, has been studied for potential bioactivity .

Specialty Chemicals

In polymer chemistry, the branched structure of 4,4-dimethylpentanoic acid enhances thermal stability in polyesters and polyamides. It is also employed in surfactants, where its hydrophobicity improves micelle formation .

Related Compounds and Derivatives

(2R)-2-Hydroxy-4,4-dimethylpentanoic Acid

This stereoisomer (CAS 114990-91-9) features a hydroxyl group at the second carbon, enabling applications in asymmetric synthesis. Its solubility in polar solvents (e.g., water, ethanol) contrasts with the parent compound .

γ-Lactone Derivatives

The lactone form, 3-(hydroxymethyl)-4,4-dimethylpentanoic acid γ-lactone, exhibits unique ring-strain reactivity, making it valuable in heterocyclic chemistry .

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